REACTION_SMILES
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[Br:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[Li:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Li:27].[NH:1]1[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][c:8]([C:10](=[O:11])[OH:12])[c:9]21>>[NH:1]1[CH2:2][CH2:3][c:4]2[cH:5][cH:6][cH:7][c:8]([C:10](=[O:12])[c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc2c1NCC2
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Name
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Type
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product
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Smiles
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O=C(c1ccccc1)c1cccc2c1NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |